ヘキサヒドロキシベンゼン

説明

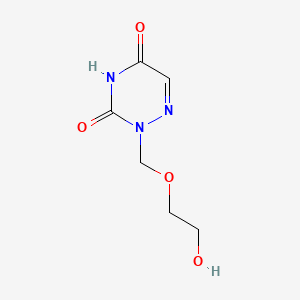

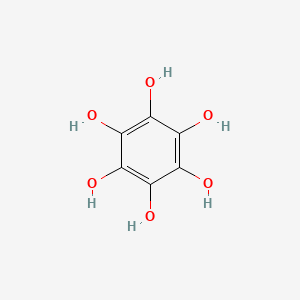

Hexahydroxybenzene, also known as Hexahydroxybenzene, is a useful research compound. Its molecular formula is C6H6O6 and its molecular weight is 174.11 g/mol. The purity is usually 95%.

The exact mass of the compound Hexahydroxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528169. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexahydroxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydroxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

フロー電池カソライト

ヘキサヒドロキシベンゼンは、フロー電池カソライトの開発に使用されてきました。 Feng Research Groupは、安定で高密度のフロー電池カソライトのための有機ラジカルのモジュール式二量化に関する研究を行ってきました .

レドックスフロー電池の最適化

レドックスフロー電池の最適化のために、ヘキサヒドロキシベンゼンの水熱合成と構造-物性関係に関する研究も行われています .

水性有機レドックスフロー電池

ヘキサヒドロキシベンゼンは、水性有機レドックスフロー電池用の堅牢で持続可能なアノライトの開発に使用されてきました .

2次元半導体金属有機構造体(MOF)

ヘキサヒドロキシベンゼンは、2次元(2D)d-π共役金属有機構造体(MOF)の合成に使用されてきました。 これらのMOFは、次世代の多孔質で半導体材料の構築に大きな可能性を秘めています .

導電性MOF

ヘキサヒドロキシベンゼンは、導電性MOFの開発に使用されてきました。 これらのMOFは、電子工学、化学センシング、磁性、触媒、エネルギー貯蔵における新しい機能の分子工学の機会を提供します .

M3(C6X6)2ファミリーの酸素類似体の合成

ヘキサヒドロキシベンゼンは、Cu(II)とヘキサヒドロキシベンゼン(HHB)、すなわちCu-HHB [Cu3(C6O6)2]を使用して、M3(C6X6)2ファミリーの酸素類似体の初めての合成に、速度論的に制御されたアプローチで用いられました .

作用機序

Target of Action

Hexahydroxybenzene, also known as Benzenehexol, is an organic compound with the formula C6H6O6 or C6(OH)6 . It is a six-fold phenol of benzene It has been used as a starting material for a class of discotic liquid crystals , indicating its potential interactions with various organic and inorganic materials.

Mode of Action

The mode of action of Hexahydroxybenzene is primarily through its interactions with its targets. For instance, it has been reported that Hexahydroxybenzene can form an adduct with 2,2’-bipyridine, with a 1:2 molecular ratio . This suggests that Hexahydroxybenzene can interact with other compounds to form complex structures. Additionally, it has been found that Hexahydroxybenzene can lose the six H+ ions from the hydroxyl groups, yielding the hexaanion C6O6−6 . This indicates that Hexahydroxybenzene can undergo ionization, which may affect its interactions with its targets.

Biochemical Pathways

It has been reported that the oxidation of hexahydroxybenzene yields tetrahydroxy-p-benzoquinone (thbq), rhodizonic acid, and dodecahydroxycyclohexane . This suggests that Hexahydroxybenzene may be involved in oxidation reactions and could potentially influence related biochemical pathways.

Pharmacokinetics

It is known that hexahydroxybenzene is a crystalline solid soluble in hot water , which suggests that it may have good bioavailability when administered orally

Result of Action

It has been suggested that hexahydroxybenzene can form complex structures with other compounds , which could potentially lead to various molecular and cellular effects

Action Environment

It is known that hexahydroxybenzene is a crystalline solid with a melting point above 310°c , suggesting that it may be stable under a wide range of environmental conditions

生化学分析

Biochemical Properties

Hexahydroxybenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can lose the six hydrogen ions from its hydroxyl groups, forming the hexaanion C₆O₆⁶⁻ . This anion can interact with metal ions, forming complexes that are useful in various biochemical applications. For example, the potassium salt of this anion is a component of Liebig’s “potassium carbonyl,” a product of the reaction of carbon monoxide with potassium . Additionally, hexahydroxybenzene can form esters and ethers, which further expand its biochemical utility .

Cellular Effects

Hexahydroxybenzene influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can impact cellular functions by altering the availability of these ions for other biochemical processes . Additionally, hexahydroxybenzene’s interactions with enzymes and proteins can modulate their activity, leading to changes in cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, hexahydroxybenzene exerts its effects through various mechanisms. It can bind to metal ions, forming complexes that can inhibit or activate enzymes . For example, the formation of the hexaanion C₆O₆⁶⁻ can lead to the inhibition of certain enzymes by sequestering metal ions required for their activity . Additionally, hexahydroxybenzene can undergo oxidation to form tetrahydroxy-p-benzoquinone, rhodizonic acid, and dodecahydroxycyclohexane, which can further interact with biomolecules and influence cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexahydroxybenzene can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of various oxidation products . These degradation products can have different biochemical properties and can influence cellular functions differently. Long-term studies have shown that hexahydroxybenzene and its degradation products can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of hexahydroxybenzene vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, hexahydroxybenzene can lead to adverse effects, including toxicity and disruption of cellular functions . These threshold effects highlight the importance of careful dosage control in biochemical applications involving hexahydroxybenzene .

Metabolic Pathways

Hexahydroxybenzene is involved in various metabolic pathways. It can be oxidized to form tetrahydroxy-p-benzoquinone, rhodizonic acid, and dodecahydroxycyclohexane . These oxidation products can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interactions with enzymes and cofactors can also modulate these metabolic pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, hexahydroxybenzene is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, hexahydroxybenzene can form complexes with metal ions, which can be transported by specific metal ion transporters . This transport mechanism ensures the proper distribution of hexahydroxybenzene within cells and tissues .

Subcellular Localization

Hexahydroxybenzene’s subcellular localization is influenced by its chemical properties and interactions with biomolecules . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, hexahydroxybenzene can accumulate in the cytoplasm or be transported to the nucleus, where it can influence gene expression and other nuclear processes . The compound’s localization can also affect its activity and function within the cell .

特性

IUPAC Name |

benzene-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPUAXALDFFXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060563 | |

| Record name | Benzenehexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-80-0 | |

| Record name | Hexahydroxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenehexol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5,6-Benzenehexol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenehexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydroxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEHEXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80XJ9A89E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is hexahydroxybenzene?

A1: Hexahydroxybenzene (HHB) is an organic compound with the formula C6(OH)6. It is a six-membered carbon ring (benzene) where all hydrogen atoms are replaced by hydroxyl (OH) groups. [] This unique structure makes it interesting for various applications.

Q2: Can you describe the structural characteristics of hexahydroxybenzene, including its molecular formula, weight, and spectroscopic data?

A2: Hexahydroxybenzene has the molecular formula C6H6O6 and a molecular weight of 174.11 g/mol. [, ] Spectroscopic data, such as infrared and ultraviolet spectra, can be used to identify HHB and its derivatives. []

Q3: How is hexahydroxybenzene synthesized?

A3: One method for synthesizing hexahydroxybenzene is through the reaction of molten potassium with carbon monoxide. [] Another approach involves the use of tetrahydroxyquinone as a starting material. []

Q4: What is interesting about the reaction of molten potassium with carbon monoxide to form hexahydroxybenzene?

A4: The reaction of molten potassium with carbon monoxide is fascinating because it involves multiple carbon monoxide coupling reactions. [] The proposed mechanism involves the formation of potassium acetylenediolate (K[OC≡CO]K) as an intermediate. This intermediate undergoes further reactions, including the formation of diheterometallacyclopentynes, which ultimately lead to the formation of the hexapotassium salt of hexahydroxybenzene (C6(OK)6). []

Q5: What is the significance of diheterometallacyclopentynes in the formation of hexahydroxybenzene?

A5: Diheterometallacyclopentynes represent a novel aspect in the understanding of reductive carbon monoxide coupling reactions. Their formation and subsequent reactions are crucial steps in the proposed mechanism for hexahydroxybenzene synthesis. []

Q6: Are there any computational studies on hexahydroxybenzene?

A6: Yes, ab initio molecular orbital methods have been used to investigate the molecular properties and equilibrium geometries of hexahydroxybenzene triscarbonate (C9O9) and its analogous cyclic compounds. These studies revealed that these compounds prefer a D3h planar structure over a C3v bowl structure. []

Q7: What are the potential applications of hexahydroxybenzene?

A7: Hexahydroxybenzene and its derivatives have shown potential in various applications, including:

- Liquid Crystals: Partially O-alkylated derivatives of hexahydroxybenzene have been explored for their liquid crystalline properties. The number, position, and stereochemistry of the hydroxyl groups and alkoxy chains on the cyclohexane ring significantly influence the occurrence, type, and stability of mesophases. []

- Electrocatalysts: Two-dimensional metal hexahydroxybenzene frameworks have shown promise as electrocatalysts for oxygen reduction reactions, which are crucial for fuel cell technology. []

- Battery Applications: Researchers are exploring hexahydroxybenzene-based metal-organic frameworks (MOFs) for potential applications in battery-supercapacitor hybrid devices. []

- Conductive MOFs: Hexahydroxybenzene can be used as a linker in the synthesis of two-dimensional semiconductive copper hexahydroxybenzene metal-organic frameworks. [] These conductive MOFs hold potential for energy storage and electrocatalysis applications. [, , , ]

- Photo-Enhanced Lithium-Ion Batteries: Copper-hexahydroxybenzene has been investigated as a photo-active electrode material for lithium-ion batteries, demonstrating improved charge storage kinetics and photo-accelerated charging and discharging performance under illumination. []

Q8: How does the structure of hexahydroxybenzene influence its applications in liquid crystals?

A8: The arrangement of hydroxyl groups and alkoxy chains in hexahydroxybenzene derivatives significantly impacts their liquid crystalline behavior. For instance, unsaturated six-membered ring units, like quinoic or aromatic rings, as carriers of hydroxyl functions have been found to hinder mesophase formation. []

Q9: What is the significance of using hexahydroxybenzene in conductive MOFs?

A9: Hexahydroxybenzene, being rich in oxygen atoms, allows for the creation of an oxygen-analog of the M3(C6X6)2 (X = NH, S) family of conductive MOFs. [] This is significant as it expands the structural diversity and potential applications of these materials.

Q10: Can you elaborate on the role of hexahydroxybenzene in photo-enhanced lithium-ion batteries?

A10: Copper-hexahydroxybenzene acts as both a light harvester and energy storage material in these batteries. When exposed to light, it facilitates improved charge transfer, resulting in enhanced battery performance. []

Q11: Are there any known analytical methods for studying hexahydroxybenzene?

A11: Gas chromatography coupled with electron impact mass spectrometry, using selected ion monitoring, has been employed to measure inositol in uremic serum using hexahydroxybenzene as an internal standard. This method enables the determination of inositol concentrations as low as 0.1 µg/mL in serum samples. []

Q12: Are there any environmental concerns associated with hexahydroxybenzene?

A12: While the provided research papers do not delve into the environmental impact of hexahydroxybenzene, it is essential to consider the potential ecotoxicological effects and explore strategies to mitigate any negative impacts on the environment. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B1219158.png)